
2,4-Dimethyl-1-p-tolyloxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-1-p-tolyloxybenzene is an organic compound with the molecular formula C15H16O It is a derivative of benzene, featuring two methyl groups at the 2 and 4 positions and a p-tolyloxy group at the 1 position
准备方法
Synthetic Routes and Reaction Conditions
2,4-Dimethyl-1-p-tolyloxybenzene can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions typically include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 80-100°C) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
2,4-Dimethyl-1-p-tolyloxybenzene undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 2,4-dimethylbenzoic acid.
Reduction: Formation of 2,4-dimethylcyclohexanol.
Substitution: Formation of 2,4-dimethyl-1-bromo-1-p-tolyloxybenzene or 2,4-dimethyl-1-nitro-1-p-tolyloxybenzene.
科学研究应用
2,4-Dimethyl-1-p-tolyloxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4-Dimethyl-1-p-tolyloxybenzene involves its interaction with specific molecular targets. The compound can participate in various chemical reactions due to the presence of reactive sites on the benzene ring and the p-tolyloxy group. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s overall reactivity and properties.
相似化合物的比较
Similar Compounds
2,4-Dimethylphenol: Similar structure but lacks the p-tolyloxy group.
1,4-Dimethoxybenzene: Contains methoxy groups instead of methyl and p-tolyloxy groups.
2,4,6-Trimethylphenol: Contains an additional methyl group at the 6 position.
Uniqueness
2,4-Dimethyl-1-p-tolyloxybenzene is unique due to the presence of both methyl groups and a p-tolyloxy group, which confer distinct chemical and physical properties
属性
分子式 |
C15H16O |
|---|---|
分子量 |
212.29 g/mol |
IUPAC 名称 |
2,4-dimethyl-1-(4-methylphenoxy)benzene |
InChI |
InChI=1S/C15H16O/c1-11-4-7-14(8-5-11)16-15-9-6-12(2)10-13(15)3/h4-10H,1-3H3 |
InChI 键 |
ZJIIFGUVZPIVHH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Cyclohexyl-1-azaspiro[4.5]dec-2-en-4-one](/img/structure/B14132584.png)
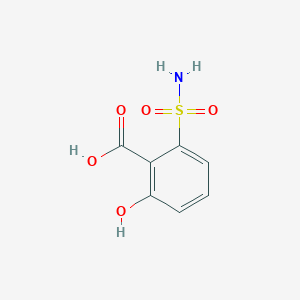

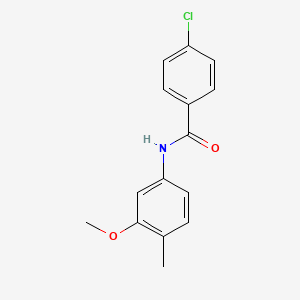
![Ethyl 2-[4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate](/img/structure/B14132602.png)



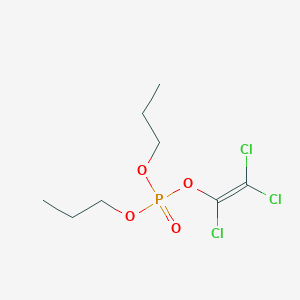
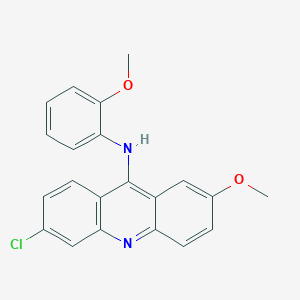
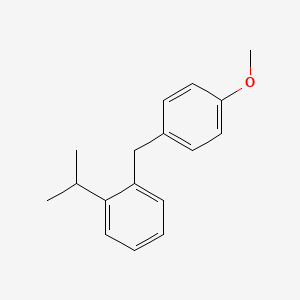
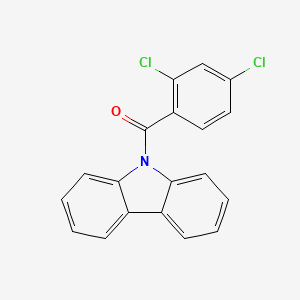
![Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans-](/img/structure/B14132677.png)
![6-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B14132685.png)
